
Hydantoin, 3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydantoin, 3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)- is a chemical compound that belongs to the hydantoin family. Hydantoins are a class of heterocyclic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups. This particular compound is notable for its substitution with a tetrafluoro-m-tolyl group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)- typically involves the Bucherer-Bergs hydantoin synthesis. This method includes the reaction of an aldehyde or ketone with ammonium carbonate and potassium cyanide to form the hydantoin ring. The specific substitution with the tetrafluoro-m-tolyl group can be achieved through oxidative N-arylation with 4-iodo-1-nitro-2-(trifluoromethyl) benzene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Hydantoin, 3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydantoin derivatives.
Substitution: The tetrafluoro-m-tolyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydantoin derivatives with altered functional groups.
Applications De Recherche Scientifique
Hydantoin, 3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant and antimicrobial properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly for treating neurological disorders.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Hydantoin, 3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)- involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydantoin, 3-(4-chloro-alpha,alpha,alpha-trifluoro-m-tolyl)-5,5-diethyl-
- 5,5-dimethyl-3-(alpha,alpha,alpha,4-tetrafluoro-3-tolyl)hydantoin
Uniqueness
Hydantoin, 3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Propriétés
Numéro CAS |
92668-61-6 |
|---|---|
Formule moléculaire |
C10H6F4N2O2 |
Poids moléculaire |
262.16 g/mol |
Nom IUPAC |
3-[4-fluoro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H6F4N2O2/c11-7-2-1-5(3-6(7)10(12,13)14)16-8(17)4-15-9(16)18/h1-3H,4H2,(H,15,18) |
Clé InChI |
GOVWGNBMVWHZIZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=O)N1)C2=CC(=C(C=C2)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



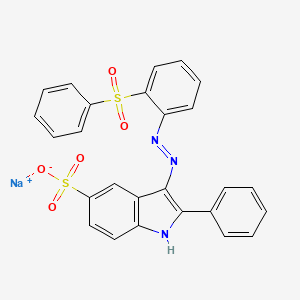
![(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3S)-2-hydroxy-3-[(2S)-2-methanesulfonamido-3-(naphthalene-2-sulfinyl)propanamido]-4-phenylbutyl]-decahydroisoquinoline-3-carboxamide](/img/structure/B12766165.png)
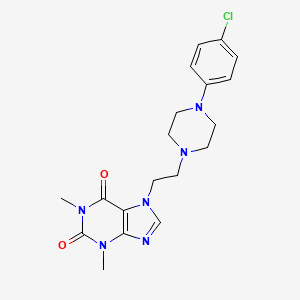

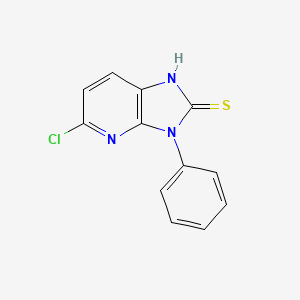
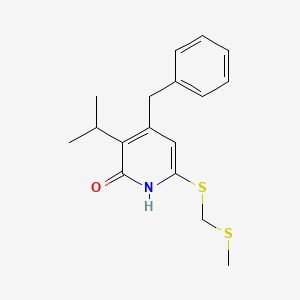
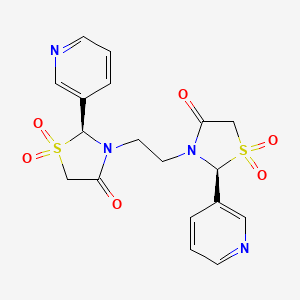
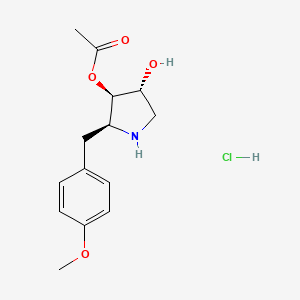



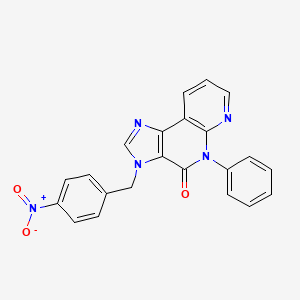
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(octoxymethyl)phenyl]ethanone](/img/structure/B12766212.png)
